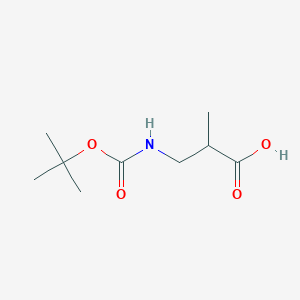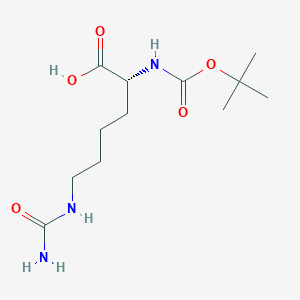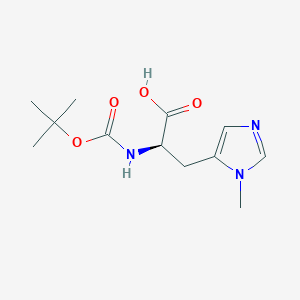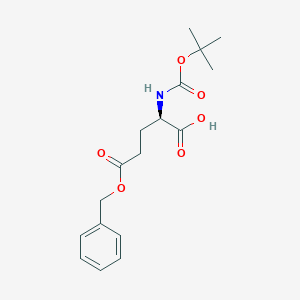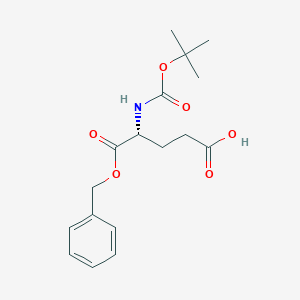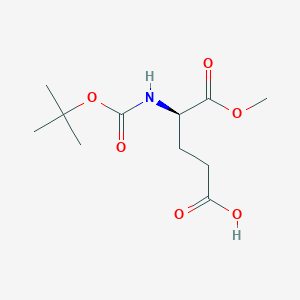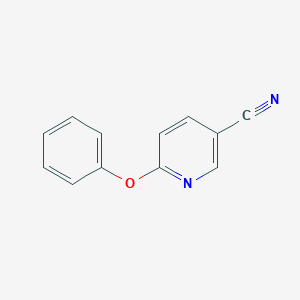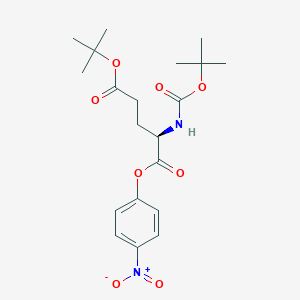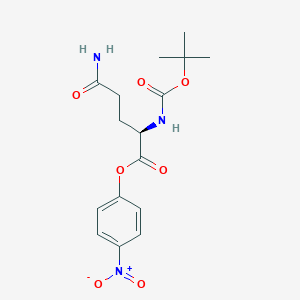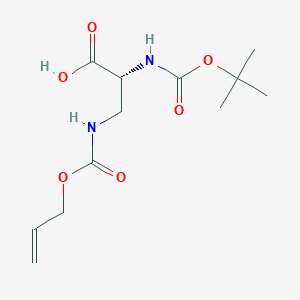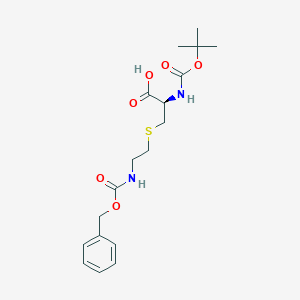
Boc-cys(Z-aminoethyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-cys(Z-aminoethyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the aminoethyl side chain. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific sites during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(Z-aminoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group of cysteine is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected cysteine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the protected cysteine derivative with an appropriate aminoethylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Boc-cys(Z-aminoethyl)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions to yield the free amino and thiol groups. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using hydrogenation or strong acids.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Z Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids.
Substitution Reactions: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Oxidation Reactions: Hydrogen peroxide (H2O2) or iodine (I2).
Major Products Formed
Deprotected Cysteine Derivatives: Free amino and thiol groups.
Thioethers: Formed from substitution reactions.
Disulfides and Sulfonic Acids: Formed from oxidation reactions.
科学研究应用
Boc-cys(Z-aminoethyl)-OH has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptide chains.
Bioconjugation: Utilized in the conjugation of peptides to other molecules, such as drugs or fluorescent probes, for biological studies.
Drug Development: Investigated for its potential use in the development of cysteine-based drugs and prodrugs.
Biological Studies: Employed in studies of protein structure and function, particularly in the context of disulfide bond formation and thiol-disulfide exchange reactions.
作用机制
The mechanism of action of Boc-cys(Z-aminoethyl)-OH is primarily related to its role as a protected cysteine derivative. The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective introduction of functional groups. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange, which are crucial for protein folding and stability.
相似化合物的比较
Similar Compounds
Boc-cys-OH: A simpler derivative of cysteine with only the Boc protecting group.
Z-cys-OH: A derivative of cysteine with only the Z protecting group.
Fmoc-cys(Z-aminoethyl)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-cys(Z-aminoethyl)-OH is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and thiol groups. This dual protection allows for greater control and selectivity in peptide synthesis and bioconjugation reactions. Additionally, the aminoethyl group introduces further functionality, making it a versatile building block for complex molecular assemblies.
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISIWBKIILOSH-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
